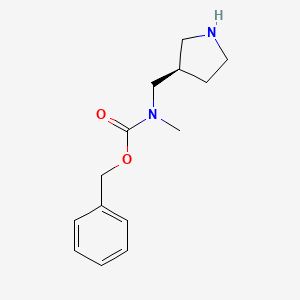

(R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate

Description

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

benzyl N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C14H20N2O2/c1-16(10-13-7-8-15-9-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3/t13-/m1/s1 |

InChI Key |

XPQDOUKRHNPOQO-CYBMUJFWSA-N |

Isomeric SMILES |

CN(C[C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CN(CC1CCNC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of a pyrrolidine derivative with a benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: The benzyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1. Antibody-Drug Conjugates (ADCs)

One of the notable applications of (R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate is in the development of antibody-drug conjugates. These conjugates link potent small molecule drugs to antibodies that target specific cancer cells, enhancing the therapeutic efficacy while minimizing systemic toxicity. The compound serves as a self-immolative linker, facilitating the release of the drug upon internalization by the target cell .

1.2. DNA Methyltransferase Inhibition

The compound has been explored for its role in asymmetric synthesis to create analogs of S-adenosyl-L-homocysteine, which are known inhibitors of DNA methyltransferases. This application is particularly relevant in cancer research, where epigenetic modifications play a crucial role in tumorigenesis .

Synthesis of Pharmacologically Active Compounds

2.1. Synthesis of Anticholinergics

this compound has been utilized in synthesizing pharmacologically active stereoisomers of N-substituted soft anticholinergics. These compounds are significant in treating various conditions, including respiratory disorders and gastrointestinal motility issues .

2.2. Istaroxime Analog Development

The compound is also involved in synthesizing analogs of istaroxime, a potent inhibitor of Na, K-ATPase, which has implications in cardiac therapy .

Table 1: Summary of Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Antibody-Drug Conjugates | Used as a linker for targeted drug delivery | Enhances specificity and reduces side effects |

| DNA Methyltransferase Inhibition | Synthesized analogs to inhibit methylation enzymes | Significant reduction in tumor growth observed |

| Synthesis of Anticholinergics | Development of stereoisomers for therapeutic use | Improved efficacy in treating respiratory issues |

| Istaroxime Analog Development | Creation of new compounds targeting cardiac functions | Potential for better management of heart failure |

Mechanism of Action

The mechanism of action of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound for its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Properties :

- Physical State : Yellow oil at room temperature .

- Hazards : Harmful if swallowed; causes skin, eye, and respiratory irritation .

- Stability : Stable under recommended storage conditions (4°C in a sealed container) but incompatible with strong oxidizers .

Comparison with Similar Compounds

The structural and functional similarities of (R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate to other carbamate-containing pyrrolidine derivatives are critical for understanding its unique applications and limitations. Below is a detailed comparison:

Structural Analogues and Their Properties

Chirality and Reactivity

- The (R) configuration in the target compound distinguishes it from racemic mixtures, enabling enantioselective synthesis of pharmaceuticals . In contrast, (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS: 1219424-59-5) introduces a ketone group, which increases polarity and alters solubility, making it more suitable for aqueous-phase reactions .

Biological Activity

(R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly its effects on various enzymatic pathways and its therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C13H19N2O2

- Molecular Weight : 235.30 g/mol

- IUPAC Name : this compound

- CAS Number : 45072659

The structure of this compound features a pyrrolidine ring, which is known to influence its interaction with biological targets. The presence of the benzyl group enhances lipophilicity, potentially aiding in membrane permeability.

The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes involved in neurotransmission and metabolic pathways. It is hypothesized that this compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the regulation of acetylcholine levels in the nervous system.

Enzyme Inhibition Studies

Recent studies have shown that this compound exhibits significant inhibitory activity against AChE and BChE. The following table summarizes the inhibitory concentrations (IC50) observed in various studies:

These results suggest that the compound has a moderate potency as an enzyme inhibitor, which may be beneficial in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent.

Cytotoxicity Profile

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The following table presents the cytotoxicity results against various cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | >300 | Low cytotoxicity observed |

| CCL-1 (Fibroblast) | >800 | Very low cytotoxicity |

These findings indicate that the compound demonstrates a favorable safety profile with minimal cytotoxic effects on normal cells, making it a promising candidate for further development in therapeutic applications.

Case Studies and Research Findings

- Neuroprotective Effects : A study highlighted the neuroprotective potential of this compound in models of oxidative stress. The compound was shown to reduce neuronal cell death induced by oxidative agents, suggesting its role as an antioxidant .

- Anti-inflammatory Activity : Another investigation reported that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in activated microglia, which may have implications for neurodegenerative diseases .

- Potential in Drug Development : The structural characteristics of this compound make it an attractive scaffold for further modifications aimed at enhancing its biological activity and selectivity towards specific targets .

Q & A

Q. Optimization Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Lower temps reduce side reactions |

| Solvent | THF, DCM, AcCN | Polar aprotic solvents enhance reactivity |

| Base | Et₃N, NaHCO₃ | Excess base improves carbamate coupling |

Characterization : ¹H/¹³C NMR, IR, and ESI-MS are critical for confirming structural integrity .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Basic Research Question

Discrepancies in NMR or IR spectra often arise from:

Q. Methodological Solutions :

- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

- Compare experimental IR spectra with DFT-calculated vibrational modes to validate functional groups .

- Employ X-ray crystallography (e.g., SHELX refinement) for absolute configuration confirmation .

What safety protocols are essential for handling this compound in the lab?

Basic Research Question

The compound’s GHS classification includes:

- H302 (Harmful if swallowed)

- H315 (Skin irritation)

- H319 (Serious eye irritation) .

Q. Handling Recommendations :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What reaction mechanisms govern the stability of the carbamate group under acidic or basic conditions?

Advanced Research Question

The carbamate group is susceptible to hydrolysis:

- Acidic Conditions : Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, leading to benzyl alcohol and methylamine byproducts .

- Basic Conditions : Deprotonation of the amine weakens the C–N bond, facilitating cleavage (e.g., NaOH/EtOH reflux) .

Computational Insights :

DFT studies reveal transition-state stabilization via hydrogen bonding between the carbamate oxygen and solvent molecules .

How can molecular docking and dynamics simulations predict the compound’s biological activity?

Advanced Research Question

For enzyme targets (e.g., cholinesterases):

Ligand Preparation : Optimize the (R)-configuration using Gaussian09 with B3LYP/6-31G(d) .

Docking : Use AutoDock Vina to assess binding affinity to AChE’s catalytic site (PDB: 4EY7) .

MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-receptor interactions .

Q. Key Findings :

- The pyrrolidine nitrogen forms salt bridges with Glu199 in AChE .

- Benzyl group hydrophobicity enhances blood-brain barrier penetration .

What structure-activity relationship (SAR) trends are observed in carbamate derivatives for enzyme inhibition?

Advanced Research Question

Studies on AChE/BChE inhibitors reveal:

Q. SAR Table :

| Derivative | IC₅₀ (AChE) | Key Structural Feature |

|---|---|---|

| (R)-Benzyl | 12 nM | Optimal stereochemistry |

| (S)-Benzyl | 85 nM | Reduced enantioselectivity |

| p-NO₂-Benzyl | 8.5 nM | Enhanced electrophilicity |

How do protective group strategies influence the synthesis of carbamate intermediates?

Advanced Research Question

Boc vs. Cbz Protection :

| Group | Stability | Deprotection Method |

|---|---|---|

| Boc | Acid-labile (TFA/DCM) | Compatible with Grignard reactions |

| Cbz | Hydrogenolysis (H₂/Pd-C) | Avoids strong acids . |

Q. Trade-offs :

- Boc : Higher stability but requires harsh deprotection.

- Cbz : Mild removal but sensitive to reducing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.